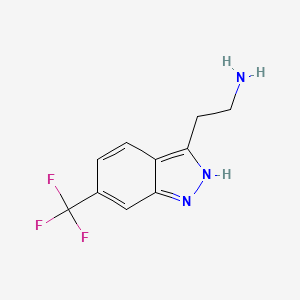
2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine is a chemical compound that features a trifluoromethyl group attached to an indazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly alter the compound’s chemical and physical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl trimethylsilane in the presence of a catalyst.
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be attached through nucleophilic substitution reactions, often using ethylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, electrophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, especially those involving fluorinated compounds.
Industrial Applications: It may be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine
- 2-(Trifluoromethyl)-imidazo[1,2-a]pyrazine
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
Uniqueness
2-(6-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine is unique due to its specific indazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Properties
Molecular Formula |
C10H10F3N3 |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
2-[6-(trifluoromethyl)-2H-indazol-3-yl]ethanamine |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)6-1-2-7-8(3-4-14)15-16-9(7)5-6/h1-2,5H,3-4,14H2,(H,15,16) |
InChI Key |
ADZKUSFAISZWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(F)(F)F)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















